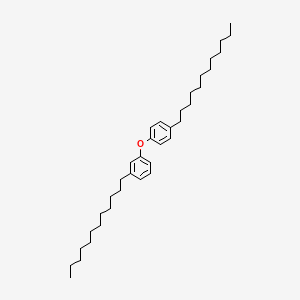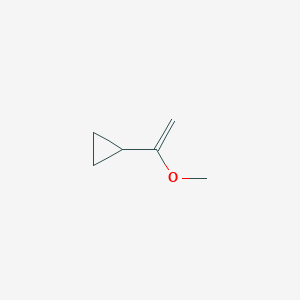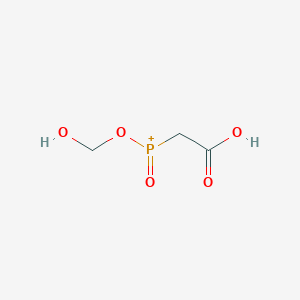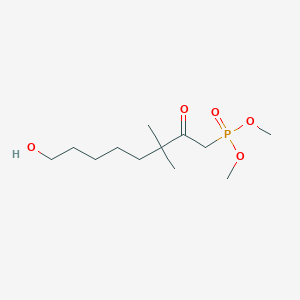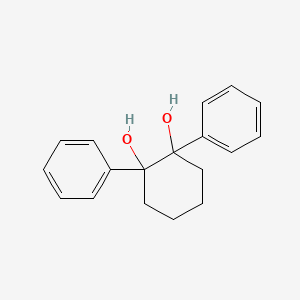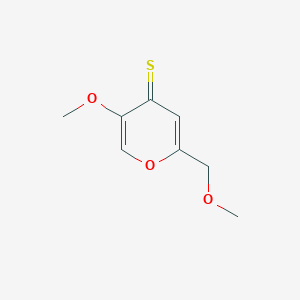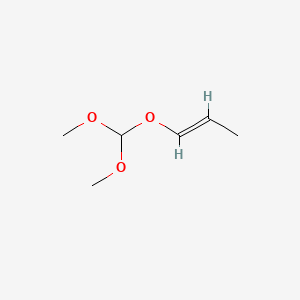
Dimethyl(E)-1-propenyl orthoformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(E)-1-propenyl orthoformate is an organic compound belonging to the class of orthoesters. Orthoesters are characterized by having three alkoxy groups attached to a central carbon atom. This compound is particularly interesting due to its structural features and reactivity, making it a valuable substrate in various organic transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl(E)-1-propenyl orthoformate can be synthesized through the reaction of chloroform with alkoxides.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation to remove by-products and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl(E)-1-propenyl orthoformate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding alcohol and aldehyde.
Transesterification: It can react with other alcohols to form different orthoesters.
Acetalization: It can form acetals when reacted with carbonyl compounds.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Transesterification: Requires an alcohol and a catalyst, often an acid or base.
Acetalization: Involves the use of a carbonyl compound and an acid catalyst.
Major Products:
Hydrolysis: Produces alcohol and aldehyde.
Transesterification: Produces different orthoesters.
Acetalization: Produces acetals.
Aplicaciones Científicas De Investigación
Dimethyl(E)-1-propenyl orthoformate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Dimethyl(E)-1-propenyl orthoformate involves its reactivity as an orthoester. It can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The molecular targets and pathways involved include the formation of stable intermediates that can be further manipulated in subsequent reactions .
Comparación Con Compuestos Similares
Trimethyl orthoformate: Simplest orthoester, used in similar applications.
Triethyl orthoformate: Another common orthoester with slightly different reactivity.
Triethyl orthoacetate: Used in organic synthesis with different alkyl groups.
Uniqueness: Dimethyl(E)-1-propenyl orthoformate is unique due to its specific alkyl groups, which impart distinct reactivity and stability compared to other orthoesters. This makes it particularly useful in certain synthetic applications where other orthoesters may not be as effective .
Propiedades
Número CAS |
66178-19-6 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(E)-1-(dimethoxymethoxy)prop-1-ene |
InChI |
InChI=1S/C6H12O3/c1-4-5-9-6(7-2)8-3/h4-6H,1-3H3/b5-4+ |
Clave InChI |
DDINHWIZOMBDDD-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/OC(OC)OC |
SMILES canónico |
CC=COC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


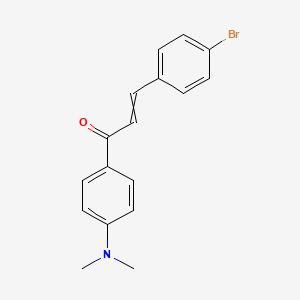
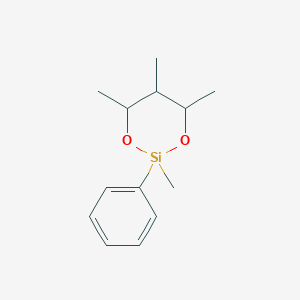
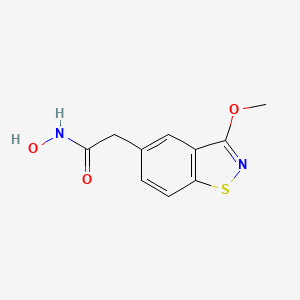
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
